Metalloselenonein
Description
Structure
2D Structure
Properties
CAS No. |
134646-22-3 |
|---|---|
Molecular Formula |
C75H117N28O37Se7 |
Molecular Weight |
2555.7 g/mol |
InChI |
InChI=1S/C75H117N28O37Se7/c1-29(85-51(114)10-80-59(123)35(16-105)95-71(135)44(25-144)89-55(118)14-84-62(126)43(24-143)101-65(129)33(8-56(119)120)86-50(113)9-77)57(121)94-37(18-107)68(132)96-39(20-109)69(133)102-46(27-146)73(137)93-32(7-49(79)112)64(128)100-42(23-142)60(124)82-11-52(115)87-34(15-104)58(122)81-13-54(117)90-45(26-145)72(136)97-40(21-110)70(134)103-47(28-147)74(138)98-38(19-108)67(131)92-31(6-48(78)111)63(127)99-41(22-141)61(125)83-12-53(116)88-36(17-106)66(130)91-30(75(139)140)4-2-3-5-76/h29-47,104-110H,2-28,76-77H2,1H3,(H2,78,111)(H2,79,112)(H,80,123)(H,81,122)(H,82,124)(H,83,125)(H,84,126)(H,85,114)(H,86,113)(H,87,115)(H,88,116)(H,89,118)(H,90,117)(H,91,130)(H,92,131)(H,93,137)(H,94,121)(H,95,135)(H,96,132)(H,97,136)(H,98,138)(H,99,127)(H,100,128)(H,101,129)(H,102,133)(H,103,134)(H,119,120)(H,139,140)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
InChI Key |
PGXLAKOBZFCXHX-QBEQLQFDSA-N |
SMILES |
CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C[Se])C(=O)NC(CC(=O)N)C(=O)NC(C[Se])C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C[Se])C(=O)NC(CO)C(=O)NC(C[Se])C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C[Se])C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C[Se])NC(=O)CNC(=O)C(C[Se])NC(=O)C(CC(=O)O)NC(=O)CN |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C[Se])C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C[Se])C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C[Se])C(=O)N[C@@H](CO)C(=O)N[C@@H](C[Se])C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C[Se])C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C[Se])NC(=O)CNC(=O)[C@H](C[Se])NC(=O)[C@H](CC(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C[Se])C(=O)NC(CC(=O)N)C(=O)NC(C[Se])C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C[Se])C(=O)NC(CO)C(=O)NC(C[Se])C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C[Se])C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C[Se])NC(=O)CNC(=O)C(C[Se])NC(=O)C(CC(=O)O)NC(=O)CN |
Other CAS No. |
134646-22-3 |
sequence |
GDXGXSGASSXNXGSGXSXSNXGSK |
Synonyms |
metalloselenonein |
Origin of Product |
United States |
Synthetic Methodologies and Advances in Metalloselenonein Production
Solid-Phase Peptide Synthesis Techniques for Selenocysteine (B57510) Incorporation
Solid-phase peptide synthesis (SPPS) is the cornerstone for the chemical synthesis of metalloselenonein and other selenopeptides. mdpi.comnih.gov This method involves the iterative addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin. biotage.combachem.com The use of SPPS facilitates the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps. bachem.com
Substitution of Cysteine Residues with Selenocysteine
The synthesis of this compound involves the strategic replacement of cysteine (Cys) residues with selenocysteine (Sec). capes.gov.brnih.gov This substitution is significant because Sec, often called the 21st proteinogenic amino acid, imparts unique chemical properties to the resulting peptide due to the higher nucleophilicity and lower redox potential of its selenol group compared to the thiol group of cysteine. nih.govuvm.edu The direct incorporation of Sec during SPPS requires the use of pre-prepared, protected Sec building blocks. mdpi.comthieme-connect.com An early successful synthesis of this compound utilized an automated peptide synthesizer to replace all seven cysteine residues of Neurospora crassa copper metallothionein (B12644479) with selenocysteine. capes.gov.brpnas.org
Peptide Assembly and Cleavage from Solid Support
The assembly of the this compound peptide chain on a solid support follows the standard principles of SPPS. biotage.combachem.com This process involves repeated cycles of deprotection of the N-terminal protecting group of the resin-bound peptide, followed by the coupling of the next protected amino acid in the sequence. bachem.com The synthesis of this compound has been accomplished using Boc (tert-butyloxycarbonyl) chemistry for the protection of the α-amino group. pnas.org
Once the full-length peptide chain is assembled, it must be cleaved from the solid support. This is typically achieved using strong acids. For the Boc-based synthesis of this compound, hydrogen fluoride (B91410) (HF) has been used for the final cleavage step, which also simultaneously removes the side-chain protecting groups. pnas.orgthieme-connect.com The crude peptide is then purified, often by high-performance liquid chromatography (HPLC), to yield the final this compound product. pnas.org
Protecting Group Strategies for Selenocysteine in Selenopeptide Synthesis
The reactive selenol side chain of selenocysteine must be protected during solid-phase peptide synthesis to prevent unwanted side reactions. mdpi.comuvm.edu The choice of protecting group is critical and must be stable to the conditions used for the removal of the temporary Nα-protecting group (like Boc or Fmoc) throughout the synthesis, yet be removable at the final cleavage stage. thieme-connect.com
A common strategy for selenocysteine protection involves the use of benzyl-based groups. nih.govresearchgate.net Variants with different para-substituents on the phenyl ring are frequently employed to modulate their stability and cleavage conditions. thieme-connect.comnih.gov
Common Selenocysteine Protecting Groups:
| Protecting Group | Abbreviation | Common Deprotection Conditions |
| Benzyl | Bzl | Strong acids (e.g., HF) |
| p-Methylbenzyl | MeBzl | Strong acids (e.g., HF) nih.gov |
| p-Methoxybenzyl | Mob | Strong acids (e.g., HF), mild oxidative conditions nih.govjst.go.jp |
In the synthesis of this compound, the Se-methylbenzyl (MeBzl) group was used to protect the selenocysteine residues. pnas.org This group is sufficiently stable for Boc-based SPPS and can be removed during the final HF cleavage. pnas.org More recent research has explored alternative deprotection methods, such as using 2,2′-dithiobis(5-nitropyridine) (DTNP), which can offer milder conditions for the removal of certain benzyl-type protecting groups. uvm.edunih.gov
Optimization of Coupling Yields in Selenopeptide Synthesis
Several factors can be optimized to improve coupling yields in selenopeptide synthesis:
Coupling Reagents: The use of highly efficient coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), can enhance coupling efficiency and reduce side reactions. creative-peptides.com
Reaction Conditions: Optimizing parameters such as reaction time, temperature, and reagent concentration can maximize the yield. creative-peptides.com For difficult couplings, a "double-coupling" strategy, where the coupling step is repeated, can be employed. creative-peptides.com
Monitoring: The progress of coupling reactions can be monitored using methods like the ninhydrin (B49086) test to ensure completion before proceeding to the next step. capes.gov.br
Sequence-Dependent Challenges: Certain peptide sequences, particularly those containing hydrophobic residues or those prone to aggregation on the resin, can present challenges to efficient synthesis. gyrosproteintechnologies.comnih.gov
For the synthesis of this compound, coupling reactions were carried out with a significant excess of the protected amino acid, and the yield of each coupling reaction was determined using the ninhydrin reaction to ensure the reaction proceeded to completion. pnas.org
Alternative and Emerging Synthetic Approaches for Selenium-Containing Peptides
While SPPS is the dominant method for producing selenopeptides, alternative strategies are emerging to address the challenges associated with synthesizing very long or complex proteins. nih.govmdpi.com
Segment Condensation Methods
For the synthesis of larger proteins, a convergent approach known as segment condensation can be employed. mdpi.com This method involves the separate synthesis of smaller peptide fragments, which are then joined together to form the final, full-length protein. mdpi.comacs.org A key technology in this area is Native Chemical Ligation (NCL), which allows for the chemoselective joining of two unprotected peptide fragments. mdpi.comjst.go.jp
The NCL reaction typically occurs between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine. jst.go.jp A variation of this method utilizes an N-terminal selenocysteine residue. Due to the higher nucleophilicity of the selenol group compared to cysteine's thiol, Sec-mediated NCL can proceed more rapidly than traditional NCL. nih.govjst.go.jp This approach has been used to synthesize a selenium-containing derivative of bovine pancreatic trypsin inhibitor. researchgate.net Another related technique is diselenide-selenoester ligation (DSL), which provides a rapid and additive-free method for ligating peptide fragments. researchgate.net These segment condensation strategies offer a powerful means to assemble large and complex selenoproteins that would be difficult to produce by linear SPPS alone. nih.govresearchgate.net
Native Chemical Ligation Approaches
Native Chemical Ligation (NCL) has emerged as a powerful strategy for the synthesis of large peptides and small proteins, including selenoproteins, and is therefore highly applicable to the production of this compound. mdpi.comscispace.com This technique involves the reaction of two unprotected peptide fragments: one with a C-terminal thioester and the other with an N-terminal cysteine or, advantageously in this context, selenocysteine. mdpi.comacs.org The selenol side chain of an N-terminal Sec residue attacks the C-terminal thioester of the other peptide fragment, leading to the formation of a native peptide bond at the ligation site. mdpi.comnih.gov
The application of NCL to selenoprotein synthesis has been well-documented, providing a robust framework for this compound production. Key aspects of this approach include:
Fragment Preparation : this compound, being a relatively small protein, can be synthesized by ligating multiple smaller peptide fragments. These fragments are typically prepared using Solid-Phase Peptide Synthesis (SPPS). chemistryviews.orgmdpi.com
Selenocysteine Reactivity : The higher nucleophilicity and lower pKa of the selenol group in selenocysteine compared to the thiol group in cysteine can facilitate the ligation reaction. acs.org Sec-mediated ligation is often more efficient and can proceed under milder conditions. nih.gov
Protecting Groups : To prevent unwanted side reactions during SPPS and ligation, the selenocysteine residue is often protected. Selenazolidine (Sez), a protected form of selenocysteine, is a commonly used protecting group that can be removed under specific conditions to allow the ligation to proceed. chemistryviews.orgnih.gov This strategy has been successfully employed in the total chemical synthesis of human selenoproteins like Selenoprotein M (SELM) and Selenoprotein W (SELW). chemistryviews.orgrsc.org
Expressed Protein Ligation (EPL) : A variation of NCL, EPL, combines recombinant protein expression with chemical ligation. nih.govmdpi.com For this compound synthesis, a larger, non-selenocysteine-containing fragment could be expressed in a host system like E. coli, while the smaller, selenocysteine-rich fragments are chemically synthesized. mdpi.com This hybrid approach can be more efficient for producing larger selenoproteins. scispace.comnih.gov
The table below summarizes the key features of NCL for producing selenocysteine-containing peptides like this compound.
| Feature | Description | Relevance to this compound |
| Reaction Principle | Reaction between a C-terminal peptide thioester and an N-terminal selenocysteine residue. mdpi.com | Enables the assembly of the full-length this compound from smaller, more easily synthesized fragments. |
| Key Reactant | N-terminal Selenocysteine (Sec). nih.gov | The multiple Sec residues in this compound can act as ligation sites. |
| Protection Strategy | Use of protecting groups like Selenazolidine (Sez) during synthesis. chemistryviews.org | Prevents oxidation and side reactions of the highly reactive selenol group. |
| Ligation Variants | Expressed Protein Ligation (EPL) can be used. mdpi.com | Allows for a semi-synthetic approach, potentially increasing overall yield and efficiency. |
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity and efficiency of enzymatic catalysis. acs.org This approach offers promising avenues for the production of complex proteins like this compound, particularly for ensuring the correct stereochemistry and folding.
One relevant strategy involves the use of peptide ligases. Enzymes such as the Oldenlandia affinis asparaginyl endopeptidase 1 (OaAEP1) ligase have been successfully used in the semi-synthesis of cysteine-rich metallothioneins. acs.org Given the structural similarity, this enzymatic ligation approach is a viable option for assembling this compound fragments. The process would involve the enzymatic formation of peptide bonds between synthetic or recombinant fragments, with the enzyme's specificity ensuring correct linkage. acs.org The mild reaction conditions (e.g., pH 5.6) used in such enzymatic ligations are particularly beneficial for preventing the oxidation of sensitive selenocysteine residues. acs.org
Another chemoenzymatic strategy involves the direct enzymatic incorporation of selenocysteine. Researchers have developed methods using engineered aminoacyl-tRNA synthetases (aaRS) to site-specifically incorporate selenocysteine into a growing polypeptide chain during in vitro or in vivo protein synthesis. researchgate.netacs.org This method provides precise control over the location of the selenocysteine residues, which is crucial for the synthesis of a homogenous this compound product.
The key advantages of chemoenzymatic strategies for this compound production are summarized below:
| Strategy | Description | Potential Advantage for this compound |
| Enzymatic Ligation | Uses enzymes like OaAEP1 ligase to join peptide fragments. acs.org | High specificity and mild reaction conditions protect the reactive selenocysteine residues from degradation. |
| Engineered aaRS | Employs an engineered enzyme and tRNA pair to incorporate Sec during translation. acs.org | Allows for precise, site-specific incorporation of multiple selenocysteine residues. |
Purity and Homogeneity Assessment in Synthesized this compound
Ensuring the purity and homogeneity of synthesized this compound is critical for its structural and functional characterization. A heterogeneous sample, containing improperly folded protein, aggregates, or fragments, can lead to unreliable experimental results. A multi-pronged approach is typically employed to assess the quality of the final product.
Purity Assessment:
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is a standard technique used to purify the synthesized peptide and assess its purity. cnr.itresearchgate.net The crude product from synthesis is subjected to RP-HPLC, and fractions corresponding to the full-length, correctly folded this compound are collected. The purity is determined by the presence of a single, sharp peak in the chromatogram. cnr.it
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized this compound. acs.org The observed mass should match the calculated mass of the desired product (C₇₅H₁₁₇N₂₈O₃₇Se₇, molecular weight: 2555.7 g/mol ). vulcanchem.com This confirms that the full-length peptide has been synthesized and that the correct number of selenocysteine residues have been incorporated.
Homogeneity and Structural Integrity Assessment:
Spectroscopic Analysis : The copper-metalloselenonein complex has distinct spectroscopic features. A broad absorption band between 230 and 400 nm is characteristic of the copper-selenolate coordination. nih.gov Circular Dichroism (CD) spectroscopy is also used to assess the secondary structure and the metal coordination environment, with a characteristic positive band around 245 nm indicating the correct asymmetric metal coordination. nih.gov Consistent spectroscopic data across batches indicates homogeneity.
Metal Binding Stoichiometry : A key functional indicator of homogeneity is the metal-binding capacity. Correctly synthesized and folded this compound is expected to bind a specific number of metal ions. For instance, the Neurospora crassa analogue binds 3 moles of Cu(I) per mole of peptide. vulcanchem.comnih.gov Verifying this stoichiometric ratio confirms the functional integrity of the synthesized molecule.
The following table outlines the primary methods for assessing the purity and homogeneity of this compound.
| Assessment Parameter | Analytical Technique | Expected Outcome for High-Quality this compound |
| Purity | Reversed-Phase HPLC (RP-HPLC) | A single, sharp peak in the chromatogram. cnr.it |
| Molecular Identity | Mass Spectrometry (ESI-MS) | Observed molecular weight matching the calculated value (2555.7 g/mol ). vulcanchem.comacs.org |
| Structural Conformation | UV-Vis & Circular Dichroism (CD) Spectroscopy | Characteristic absorption and CD spectra indicating proper folding and metal coordination. nih.gov |
| Functional Integrity | Metal Titration Assays | Correct stoichiometric binding of metal ions (e.g., 3 Cu(I) per peptide). vulcanchem.comnih.gov |
Advanced Spectroscopic and Analytical Characterization of Metalloselenonein
Spectroscopic Techniques for Structural and Electronic Elucidation
Spectroscopic techniques are indispensable for characterizing the structural and electronic features of metalloselenonein. These methods probe the interactions of the molecule with electromagnetic radiation, revealing information about its conformation, the nature of its metal-ligand bonds, and its electronic transitions.
Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool for studying chiral molecules like proteins and their metal complexes. nih.govwikipedia.org In the context of this compound, CD spectroscopy provides valuable information about the asymmetry of the metal coordination environment. capes.gov.brpnas.org
Research on a copper-metalloselenonein complex, where selenocysteine (B57510) residues replace all cysteine residues of Neurospora crassa copper metallothionein (B12644479), revealed a distinct positive band around 245 nm in its CD spectrum. capes.gov.brpnas.orgpnas.orgnih.gov This feature is attributed to the asymmetric arrangement of the copper-selenolate coordination within the complex. capes.gov.brpnas.org The binding of a ligand, such as this compound, to a protein can induce a CD spectrum, offering insights into the strength and geometry of their interaction. nih.gov This technique is particularly sensitive to the secondary and tertiary structures of proteins and can be used to deduce conformational changes. creative-proteomics.comdaveadamslab.com
Table 1: Circular Dichroism (CD) Spectroscopy Findings for Copper-Metalloselenonein
| Parameter | Observation | Significance | Reference |
|---|
| CD Spectrum | Positive band around 245 nm | Indicates asymmetry in the copper-selenolate coordination | capes.gov.brpnas.org |
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. wikipedia.orgtechnologynetworks.comresearchgate.net This technique is widely used to characterize chromophores, which are light-absorbing groups in a molecule. msu.edu
For the copper-metalloselenonein complex, UV-Vis spectroscopy has shown a broad absorption band extending from 230 nm to 400 nm. capes.gov.brpnas.orgpnas.orgnih.gov This absorption is characteristic of the copper-selenolate coordination, indicating the presence of electronic transitions associated with the metal-ligand bonds. capes.gov.brpnas.org The Beer-Lambert law, which states that absorbance is proportional to the concentration of the absorbing species, allows for quantitative analysis using this method. wikipedia.orglibretexts.org
Table 2: UV-Vis Absorption Spectroscopy Data for Copper-Metalloselenonein
| Spectral Feature | Wavelength Range | Attributed to | Reference |
|---|
| Broad Absorption Band | 230 - 400 nm | Copper-selenolate coordination | capes.gov.brpnas.org |
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. This emission, or fluorescence, provides information about the electronic excited states of the molecule.
In the case of the copper-metalloselenonein complex, a fluorescence band is observed at 395 nm. capes.gov.brpnas.orgpnas.orgnih.gov This emission is directly linked to the copper-selenolate coordination within the molecule, further confirming the nature of the metal-ligand interaction. capes.gov.brpnas.org Fluorescence spectroscopy is complementary to absorption spectroscopy and is a valuable tool for studying the structure and dynamics of proteins. wikipedia.org
Table 3: Fluorescence Spectroscopy Characteristics of Copper-Metalloselenonein
| Emission Feature | Emission Wavelength | Origin | Reference |
|---|
| Fluorescence Band | 395 nm | Copper-selenolate coordination | capes.gov.brpnas.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. wikipedia.orgebsco.comsigmaaldrich.com It is particularly useful for identifying proteins and other complex molecules. wikipedia.org
While specific NMR studies on this compound are not extensively detailed in the provided search results, the principles of NMR are highly applicable to selenium-containing peptides and their metal complexes. NMR can elucidate the three-dimensional structure of these molecules in solution, providing insights into the coordination of metal ions and the conformation of the peptide backbone. fepbl.com Techniques like two-dimensional NMR (2D-NMR), including COSY and NOESY, can reveal connections between nearby nuclei, aiding in the complete structural determination. wikipedia.org The non-destructive nature of NMR makes it suitable for studying the dynamic processes and interactions of these biomolecules. fepbl.com
X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local atomic structure and electronic state of a specific element within a material. sigray.comansto.gov.au It is particularly valuable for determining the coordination environment of metal ions in metalloproteins. nih.gov XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). sigray.comunimi.it
XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals details about the number, type, and distance of neighboring atoms. unimi.itiaea.org Although specific XAS data for this compound is not available in the search results, this technique would be instrumental in precisely defining the coordination number, bond lengths, and oxidation state of the metal ions bound to the selenocysteine residues in this compound.
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. plasmion.comkhanacademy.orgthermofisher.com It is an essential tool for the characterization of proteins and their modified forms. nih.gov
For a synthesized this compound, where all cysteine residues in Neurospora crassa copper metallothionein were substituted with selenocysteine, the expected molecular weight was calculated to be 2548. pnas.org Mass spectrometry would be the primary method to confirm this molecular mass experimentally. Furthermore, techniques like native mass spectrometry can be used to study the stoichiometry of metal-protein complexes, providing information on the number of metal ions bound to the protein. nih.govnih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Copper-metalloselenonein |
| Metallothionein |
| Copper metallothionein |
| Selenocysteine |
Chromatographic Purification and Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry used to separate, identify, and quantify components within a mixture. wikipedia.orgshimadzu.comopenaccessjournals.com The method relies on a liquid mobile phase to carry a sample through a column packed with a solid adsorbent material, the stationary phase. shimadzu.com Components separate based on their differing interactions with the stationary phase, allowing for effective purification and analysis. wikipedia.org
In the context of this compound, HPLC is a critical tool for both its purification after synthesis and for verifying its homogeneity. pnas.orgnih.gov Researchers have successfully employed both preparative and analytical HPLC to isolate and characterize this unique peptide. pnas.orgosaka-u.ac.jp Following solid-phase synthesis and initial reduction steps, preparative HPLC is used to purify the this compound. pnas.org The final product's purity is then confirmed using analytical HPLC, which should ideally show a single, symmetrical peak, indicating a homogeneous preparation. pnas.org The process ensures that the characterized peptide is free from impurities and premature peptide fragments that can occur during synthesis. pnas.org
Table 1: HPLC Workflow for this compound Purification and Analysis
| Step | Technique | Purpose | Expected Outcome |
|---|---|---|---|
| 1 | Solid-Phase Peptide Synthesis | To construct the this compound peptide chain. | Crude synthetic peptide. |
| 2 | Reduction (e.g., with NaBH₄) | To ensure the selenocysteine residues are in their reduced selenol form. | Reduced crude peptide. |
| 3 | Preparative HPLC | To isolate the full-length this compound from shorter peptides and other impurities. pnas.org | A purified fraction of this compound. |
| 4 | Analytical HPLC | To assess the purity and homogeneity of the final product. pnas.org | A chromatogram showing a single, symmetrical peak. pnas.org |
Electroanalytical Methods for this compound Detection
Electroanalytical methods are a class of techniques in analytical chemistry that utilize the electrical properties of a solution containing an analyte to determine its concentration or reactivity. iyte.edu.tr These methods, which include voltammetry and potentiometry, measure parameters such as potential (voltage), current, or charge. azolifesciences.combritannica.com They are known for their high sensitivity, ability to detect low analyte concentrations, and providing information on redox reactions and chemical interactions. iyte.edu.trazolifesciences.com
The application of electroanalytical techniques has been instrumental in characterizing this compound and its interactions with metal ions. researchgate.net Electrochemical studies were part of the characterization of the synthesized copper-metalloselenonein complex. nih.govcapes.gov.br Research involving peptide-modified electrodes has demonstrated high sensitivity for detecting copper ions, a property attributed to the stable complex formed between the peptide and the metal ion. researchgate.net Voltammetric techniques, which measure current as a function of applied potential, are particularly useful for studying the oxidation and reduction behavior of drug substances and can help elucidate the mechanisms of their pharmacological action. researchgate.net For this compound, these methods provide insight into its metal-binding properties and the nature of the coordination complex it forms. researchgate.net
Trace Metal Analysis in this compound Samples
Trace metal analysis is the process of identifying and quantifying very small amounts of metals in a sample, often at concentrations of parts per million (ppm) or lower. mt.comrocker.com.tw This analysis is crucial for understanding the metal-binding capacity of proteins like this compound and is essential for quality control in various fields, including pharmaceuticals and chemicals. mt.comintertek.comcvrlabs.com Highly sensitive techniques such as Atomic Absorption Spectrophotometry (AAS), Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are commonly employed for this purpose. mt.comalsglobal.se
In the study of this compound, which is the selenium analogue of copper metallothionein, determining the amount of bound copper is a key aspect of its characterization. pnas.org Following the purification of the copper-metalloselenonein complex, researchers utilize trace metal analysis to quantify the stoichiometry of the metal-peptide interaction. pnas.org For instance, atomic absorption spectrophotometry has been used to measure the copper content in purified samples. pnas.org These analyses have definitively shown that the synthesized this compound, where all cysteine residues of Neurospora crassa copper metallothionein are replaced by selenocysteine, binds 3 moles of cuprous [Cu(I)] ions per mole of the peptide. pnas.orgnih.govcapes.gov.br This finding is crucial for understanding the structure and function of the copper-selenolate coordination within the molecule. pnas.orgpsu.edu
Table 2: Copper Content in Synthesized this compound
| Analyte | Metal Ion | Analytical Method | Molar Ratio (Metal:Peptide) | Reference |
|---|
Metal Ion Binding and Coordination Chemistry of Metalloselenonein
Mechanisms of Metal Ion Binding by Selenocysteine (B57510) Residues
The primary mechanism of metal ion binding in metalloselenonein involves the coordination of metal ions by the selenocysteine residues. These residues, with their readily ionizable selenol groups, provide the binding sites for a variety of metal ions.
Stoichiometry of Metal Binding (e.g., Copper(I) Coordination)
The stoichiometry of metal binding in this compound is dependent on the specific metal ion. In the case of copper(I), studies on a synthetic this compound, where all cysteine residues of Neurospora crassa copper metallothionein (B12644479) were replaced with selenocysteine, have shown that the protein binds 3 moles of Cu(I) per mole of the peptide. This binding results in the formation of a copper-selenolate complex.
Interactive Data Table: Stoichiometry of Cu(I) Binding in this compound
| Compound | Metal Ion | Molar Ratio (Metal:Protein) |
| This compound | Copper(I) | 3:1 |
Role of Selenol and Selenolate Groups in Metal Coordination
The selenol (-SeH) groups of the selenocysteine residues are crucial for metal coordination. Upon interaction with a metal ion, the selenol group can deprotonate to form a selenolate (-Se⁻) group, which then acts as a soft ligand, readily coordinating with soft metal ions like Cu(I). This coordination is responsible for the formation of stable metal-metalloselenonein complexes. The formation of the copper-selenolate coordination in the Cu(I)-metalloselenonein complex is evidenced by a broad absorption band between 230 and 400 nm and a fluorescence band at 395 nm.
Comparative Analysis of Metal Binding in Metallothionein and this compound
The substitution of sulfur with selenium in the metal-binding sites leads to significant differences in the metal-binding properties of this compound compared to metallothionein.
Differences in Affinity and Selectivity for Various Metal Ions (e.g., Cu(I), Zn(II), Cd(II))
While direct quantitative data on the affinity and selectivity of this compound for various metal ions is limited, the principles of hard and soft acids and bases (HSAB) theory suggest that this compound would exhibit a higher affinity for softer metal ions compared to metallothionein. Selenium is a softer base than sulfur, and therefore, it is expected to form stronger bonds with soft acids like Cu(I) and Cd(II). Conversely, the affinity for borderline acids like Zn(II) might be less affected or slightly decreased. This suggests that this compound could be more selective for softer metal ions.
Interactive Data Table: Expected Metal Ion Affinity Comparison
| Metal Ion | Classification | Expected Affinity in this compound vs. Metallothionein |
| Copper(I) | Soft Acid | Higher |
| Cadmium(II) | Soft Acid | Higher |
| Zinc(II) | Borderline Acid | Similar or Slightly Lower |
Influence of Selenium on Metal-Selenolate Cluster Formation
The presence of selenium influences the formation of metal-ligand clusters within the protein. In the case of the Cu(I)-metalloselenonein complex, the coordination of copper ions to the selenolate groups leads to the formation of a distinct copper-selenolate cluster. The circular dichroism spectrum of this complex shows a positive band around 245 nm, which is attributed to the asymmetry in the metal coordination within this cluster. This suggests that the geometry and electronic properties of the metal clusters in this compound are different from the metal-thiolate clusters found in metallothionein.
Thermodynamics and Kinetics of Metal-Metalloselenonein Complexation
Detailed experimental data on the thermodynamics and kinetics of metal-metalloselenonein complexation are currently scarce in the scientific literature. However, general principles of coordination chemistry and the known behavior of the analogous metallothionein allow for some inferences to be made.
The thermodynamics of metal binding to metalloproteins are governed by changes in enthalpy (ΔH) and entropy (ΔS). For metallothionein, the binding of metal ions like Zn(II) is often entropically driven, with a less favorable or even unfavorable enthalpy change. This is attributed to the release of water molecules from the metal ion's hydration shell and the protons from the cysteine residues upon complexation. Given the chemical similarities between selenium and sulfur, a similar thermodynamic profile might be expected for this compound, although the softer nature of selenium could lead to more favorable (more negative) enthalpy changes for the binding of soft metal ions.
The kinetics of metal complexation involve the rates of metal association and dissociation. For metallothionein, these rates are crucial for its role in metal detoxification and homeostasis. The lability of the metal-ligand bonds determines how readily the protein can sequester or release metal ions. It is plausible that the stronger bonds formed between soft metals and the softer selenolate groups in this compound could result in slower dissociation rates (i.e., the complexes are more inert) compared to the corresponding metallothionein complexes. However, without direct experimental evidence, these remain as scientifically grounded hypotheses requiring further investigation.
Theoretical and Computational Approaches to Metal-Metalloselenonein Interactions
Theoretical and computational methods have become indispensable tools for elucidating the intricate interactions between metal ions and metalloproteins like this compound. These approaches provide detailed insights into the coordination chemistry, dynamics, and energetics of metal binding that can be challenging to obtain through experimental techniques alone. By modeling these complex systems at the atomic level, researchers can predict and understand the structural and functional consequences of metal ion coordination.
Density Functional Theory (DFT) Studies of Metal Coordination Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it well-suited for studying the coordination of metal ions in biological molecules. DFT calculations can provide valuable information on bond lengths, bond angles, coordination numbers, and the nature of the chemical bonds between the metal ion and the selenocysteine residues of this compound.
Studies on model systems, such as the interaction of metal ions with selenocysteine, have shown that cobalt (Co²⁺) has a strong affinity for the selenolate group, leading to the deprotonation of the seleniol function. nih.govacs.orgresearchgate.net These calculations indicate that the selenium atom is a primary site for metal binding, forming stable complexes through partial charge transfer from the selenolate to the metal ion. nih.govacs.orgresearchgate.net When comparing sulfur and selenium, DFT studies have found very similar binding affinities for cobalt, suggesting that the substitution of sulfur with selenium does not dramatically alter the intrinsic metal-binding properties in this context. nih.govacs.org This finding is crucial as it supports the use of selenocysteine-substituted proteins as models for their cysteine-containing counterparts in certain experimental and computational studies. nih.govacs.org
DFT investigations into metalloenzyme models have further highlighted how the protein environment influences metal coordination geometry. nih.govresearchgate.net The structural constraints imposed by the protein scaffold can lead to distorted coordination geometries that are critical for catalytic function. nih.govresearchgate.net While specific DFT studies on the full this compound protein are limited, the principles derived from smaller model complexes and related metalloenzymes suggest that the coordination geometry of metal ions within this compound is a result of the interplay between the intrinsic preferences of the metal-selenocysteine bond and the conformational constraints of the polypeptide chain. nih.govresearchgate.net
Table 1: Comparison of Metal-Ligand Interactions from DFT Studies
| Metal Ion | Ligand | Key Findings from DFT |
| Co²⁺ | Cysteine | Preferential affinity for thiolate; metal-induced deprotonation. |
| Co²⁺ | Selenocysteine | Similar preferential affinity for selenolate; stable complex formation. nih.govacs.orgresearchgate.net |
| Zn²⁺, Cu²⁺, Ni²⁺ | Carbonic Anhydrase II Model | Structural constraints lead to rugged energy landscapes and diverse geometries. nih.gov |
Molecular Dynamics Simulations of Metalloprotein-Metal Interactions
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of metalloproteins and their interactions with metal ions over time. frontiersin.orgfrontiersin.orgresearchgate.net These simulations can reveal conformational changes, fluctuations in metal-ligand distances, and the role of solvent molecules in the binding process.
While MD simulations specifically targeting this compound are not widely available, extensive research has been conducted on its close analogue, metallothionein (MT). nih.govacs.orgnih.govacs.orgresearchgate.netnih.gov These studies provide significant insights that can be extrapolated to understand the dynamics of this compound. MD simulations of metallothionein have shown that the binding of metal ions like zinc (Zn²⁺) is crucial for the protein's folding and structural stability. acs.org In the absence of metal ions, the protein tends to adopt a more extended and flexible structure, while the coordination of zinc induces a compact, globular fold. acs.org
Table 2: Key Insights from Molecular Dynamics Simulations of Metallothionein
| Simulation Focus | Key Findings |
| Effect of Metal Ions on Structure | Metal binding is crucial for inducing a compact, globular protein structure. acs.org |
| Conformational Stability | Inter-domain interactions, in addition to metal-ligand bonds, modulate protein unfolding. nih.gov |
| Ligand Accessibility | Simulations can predict the most favorable sites for interactions with small molecules. nih.gov |
In Silico Prediction Models for Metalloprotein-Ligand Interactions
In silico prediction models are computational tools that aim to predict various aspects of protein-ligand interactions, including binding sites, affinity, and the functional roles of metal ions. These models often leverage a combination of sequence, structural, and physicochemical data, and are increasingly incorporating machine learning and artificial intelligence approaches. nih.gov
For metalloproteins, a significant challenge is to accurately predict which residues will coordinate with a specific metal ion. nih.gov Modern prediction tools integrate protein sequence and structural information to identify potential metal-binding sites. nih.gov Some models use deep learning architectures, such as graph neural networks, trained on large datasets of known metalloprotein structures to predict metal-ligand coordination with high accuracy. chemrxiv.org These approaches can identify patterns in the spatial arrangement and chemical properties of amino acid residues that are conducive to metal binding. nih.gov
Other computational models focus on predicting the functional role of the metal ion, for instance, whether it plays a structural or a catalytic role. nih.gov By analyzing the physicochemical properties of the metal-binding site, these models can distinguish between enzymatic and non-enzymatic metal sites. nih.gov While these models have not yet been extensively applied specifically to this compound, they represent a promising avenue for future research. By inputting the amino acid sequence of this compound, these tools could potentially predict the location of its metal-binding sites and offer hypotheses about the functional significance of metal coordination. The development of such predictive models will be invaluable for the high-throughput screening of potential metal-binding proteins and for guiding experimental studies. chemrxiv.org
Table 3: Types of In Silico Prediction Models for Metalloproteins
| Model Type | Prediction Goal | Methodology |
| Sequence and Structure-Based | Identify metal-binding residues. | Deep learning, analysis of spatial and chemical features. nih.govchemrxiv.org |
| Machine Learning | Predict the functional role of the metal (e.g., catalytic vs. structural). | Analysis of physicochemical properties of the binding site. nih.gov |
| Graph Neural Networks | Predict metal-ligand coordination. | Training on datasets of known metalloprotein structures. chemrxiv.org |
Redox Activity and Antioxidant Mechanisms of Metalloselenonein
Participation in Biological Redox Reactions
The enhanced reactivity of the selenol groups in metalloselenonein, when compared to the thiol groups in traditional metallothioneins, suggests a potentially superior performance in functions related to redox activity. vulcanchem.com The substitution of sulfur with selenium modifies the redox properties of the metal-peptide complex. vulcanchem.com Selenium's ability to cycle through various oxidation states is central to its role in redox biochemistry. pnas.org
A key distinction between this compound and metallothionein (B12644479) lies in the differing physicochemical properties of selenium and sulfur. mdpi.com The selenol group (R-SeH) in selenocysteine (B57510) has a significantly lower pKa (~5.2-5.7) than the thiol group (R-SH) in cysteine (~8.0-8.3). mdpi.comacs.orgnih.gov This means that at physiological pH, selenols exist predominantly in their more reactive, deprotonated selenolate (R-Se⁻) form, which is a more potent nucleophile than the corresponding thiolate. mdpi.comacs.org
This greater acidity and higher polarizability of selenols compared to thiols facilitate both thiol oxidation and subsequent disulfide bond shuffling. rsc.org The redox potential of selenium compounds is a critical factor; for instance, the redox potential of diselenodiacetic acid is approximately -400 mV versus the standard hydrogen electrode. pnas.orglongdom.org This lower redox potential suggests that while selenols can reduce disulfides, the reverse reaction where thiols reduce diselenides is less favorable. pnas.orglongdom.org This inherent difference in redox potential underpins the enhanced catalytic efficacy of selenium-containing compounds in redox reactions. researchgate.net
Table 1: Comparative Properties of Thiol and Selenol Groups
| Property | Thiol (in Cysteine) | Selenol (in Selenocysteine) | Reference |
|---|---|---|---|
| pKa | ~8.0 - 8.3 | ~5.2 - 5.7 | mdpi.comacs.orgnih.gov |
| Predominant form at physiological pH | Thiol (R-SH) | Selenolate (R-Se⁻) | mdpi.com |
| Nucleophilicity | Moderate | High | acs.org |
| Redox Potential | Higher | Lower | pnas.orglongdom.org |
Metallothioneins are recognized as effective scavengers of free radicals, a function that is expected to be retained or even enhanced in this compound. nih.govnih.govnih.gov The general mechanism involves the donation of electrons from the sulfhydryl or selenol groups to neutralize reactive oxygen species (ROS), such as the hydroxyl radical and superoxide (B77818) anion. researchgate.netmdpi.com The reaction rate of metallothionein with hydroxyl radicals is reported to be about 300 times higher than that of glutathione (B108866). mdpi.com
The antioxidant defense mechanism of metallothioneins involves a redox-dependent release of zinc, where the oxidation of the thiolate clusters leads to the formation of thionin (the oxidized form of metallothionein). nih.gov This process is amplified in the presence of ROS. nih.gov Given the higher reactivity of selenols, this compound is anticipated to be a highly efficient ROS scavenger. researchgate.net Selenium exhibits a distinct and readily reversible reaction with oxygen and ROS that is not observed with sulfur. researchgate.net
ROS are produced as byproducts of normal aerobic metabolism and their overaccumulation can lead to oxidative stress, causing damage to lipids, proteins, and DNA. nih.govresearchgate.net Antioxidant enzymes and non-enzymatic antioxidants, like metallothionein, work to counteract this damage. researchgate.netresearchgate.net
Oxidative stress occurs when there is an imbalance between the production of ROS and the body's ability to counteract their harmful effects. webmd.com This can lead to cellular damage and is implicated in a variety of diseases. webmd.comnih.gov Metallothioneins play a crucial protective role against oxidative stress. researchgate.netnih.govnih.gov Their overexpression has been shown to increase cellular resistance to oxidative damage. researchgate.netnih.gov
Metallothionein's ability to bind and sequester redox-active metals like copper and iron also contributes to its antioxidant function by preventing these metals from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals. researchgate.netpsu.edu The synthesis of this compound and the study of its copper-binding properties revealed a broad absorption band between 230 and 400 nm, which is attributed to the copper-selenium coordination. psu.edu This suggests that this compound, like metallothionein, can effectively manage metal ions and thereby mitigate a key source of cellular oxidative stress. vulcanchem.compsu.edu
The protective effects of metallothionein against oxidative stress-induced damage, such as lysosomal destabilization and myocardial dysfunction, have been well-documented. nih.govnih.gov Given the enhanced redox properties of selenium, this compound is poised to be an even more effective agent in mitigating cellular oxidative stress.
Comparative Antioxidant Capabilities with Metallothionein and other Selenoproteins
While direct comparative studies between this compound and its sulfur-containing analog are limited, the known properties of other selenoproteins provide a strong basis for inferring its superior antioxidant capabilities. vulcanchem.com Selenoproteins, in general, are highly efficient redox catalysts. researchgate.net
Research has shown that small-molecule diselenides, such as selenoglutathione, can effectively catalyze oxidative protein folding. ethz.chnih.gov They can achieve the same rate and yield of protein folding as standard glutathione redox buffers but at substantially lower concentrations. nih.govacs.org This catalytic power stems from the fact that diselenides are readily regenerated in situ by atmospheric oxygen. ethz.ch
The lower pKa of selenols also allows for oxidative protein folding to occur over a broader pH range, including acidic conditions where glutathione is inactive. ethz.chnih.gov Diselenides have been shown to significantly increase both the rate and yield of folding for a variety of proteins compared to their disulfide counterparts. nih.gov This catalytic efficiency of diselenides in promoting the formation of disulfide bonds in proteins highlights the potent redox-modulating capabilities of selenium compounds, a property central to the antioxidant function of this compound. ethz.chnih.gov
Peroxynitrite (ONOO⁻) is a potent and damaging reactive nitrogen species formed from the reaction of nitric oxide and superoxide anion. nih.govnih.gov It is involved in various pathological processes, including DNA and lipoprotein damage. nih.gov Studies have demonstrated that metallothionein can directly react with and inhibit damage caused by peroxynitrite. nih.gov
Other selenium compounds, such as selenomethionine (B1662878) and selenocysteine, have also been shown to protect against peroxynitrite-induced DNA damage. psu.edu The selenoenzyme glutathione peroxidase and the selenium-containing compound ebselen (B1671040) are also known to offer protection against peroxynitrite-mediated damage. psu.edu Given that selenols are targeted by nitroxyl (B88944) (HNO), another reactive nitrogen species, and that these reactions lead to the reversible formation of diselenides, it suggests that selenoproteins are resistant to irreversible oxidative modification by such species. nih.gov This characteristic distinguishes them from thiol-containing proteins and underscores the potential for this compound to be a highly effective scavenger of a broad range of reactive species, including peroxynitrite.
Regeneration Mechanisms of Reduced this compound
The antioxidant function of this compound, like other selenoproteins, is contingent upon the cyclic regeneration of its active selenol (-SeH) groups from their oxidized states. After neutralizing reactive oxygen species (ROS), the selenol moieties of the selenocysteine residues become oxidized, typically to a selenenic acid (-SeOH) form. To sustain its antioxidant capacity, this compound must be efficiently reduced back to its active form. This regeneration is primarily accomplished through the actions of endogenous reducing systems, namely the glutathione and thioredoxin systems.
The regeneration process is critical as it allows a single molecule of this compound to participate in numerous catalytic cycles of ROS detoxification. The high reactivity of the selenol group, which makes it an excellent antioxidant, also necessitates robust cellular mechanisms to maintain it in its reduced state.
Detailed Research Findings
While direct studies exclusively detailing the regeneration of this compound are limited, extensive research on other well-characterized selenoproteins, such as glutathione peroxidases and thioredoxin reductases, provides a clear and analogous framework for the likely mechanisms involved.
The primary pathway for the regeneration of an oxidized selenoprotein involves a two-step reduction process mediated by glutathione (GSH). cabidigitallibrary.orgmdpi.com In the initial step, the selenenic acid (-SeOH) intermediate of this compound reacts with one molecule of GSH. This reaction forms a selenenylsulfide intermediate (RSe-SG) and a molecule of water. cabidigitallibrary.orgwikipedia.org Subsequently, a second molecule of GSH attacks the selenenylsulfide adduct, reducing it to regenerate the active selenol (-SeH) and producing oxidized glutathione (GSSG). cabidigitallibrary.orgmdpi.com The entire process is dependent on the enzyme glutathione reductase, which utilizes NADPH as a reducing equivalent to convert GSSG back to two molecules of GSH, thus completing the cycle. cabidigitallibrary.orgmdpi.com
The thioredoxin system represents another major cellular pathway capable of regenerating oxidized selenoproteins. wikipedia.orgpnas.org This system consists of thioredoxin reductase (TrxR), a selenoprotein itself, and thioredoxin (Trx). wikipedia.orgpnas.org TrxR catalyzes the NADPH-dependent reduction of the disulfide in the active site of oxidized Trx. wikipedia.orgnih.gov The reduced Trx can then directly reduce the oxidized selenenylsulfide intermediates of other proteins, including what is presumed for this compound, restoring their functional selenol groups. pnas.orgnih.govaacrjournals.org The interplay between the glutathione and thioredoxin systems ensures a robust capacity for maintaining cellular redox homeostasis and the functional integrity of selenoproteins. mdpi.com
In laboratory settings, non-enzymatic reducing agents can also be employed to regenerate the selenol groups of selenoproteins. Strong reducing agents such as sodium borohydride (B1222165) and dithiothreitol (B142953) (DTT) are effective in reducing diselenide bonds that may form under conditions of intense oxidative stress, restoring the functional selenol form. mdpi.comresearchgate.net
The table below summarizes the key components involved in the regeneration of oxidized selenoproteins, which are understood to be applicable to this compound.
| System | Key Molecules/Enzymes | Function in Regeneration |
| Glutathione System | Glutathione (GSH) | Directly reduces the oxidized selenol via a selenenylsulfide intermediate. cabidigitallibrary.orgmdpi.com |
| Glutathione Reductase (GR) | Regenerates reduced GSH from its oxidized form (GSSG) using NADPH. cabidigitallibrary.orgmdpi.com | |
| NADPH | Provides the ultimate source of reducing equivalents for the glutathione system. mdpi.com | |
| Thioredoxin System | Thioredoxin (Trx) | Directly reduces oxidized target proteins, including other selenoproteins. pnas.orgnih.gov |
| Thioredoxin Reductase (TrxR) | A selenoprotein that reduces oxidized Trx using NADPH. wikipedia.orgpnas.org | |
| NADPH | Provides the reducing power for the thioredoxin system. wikipedia.org | |
| Chemical Reductants | Sodium Borohydride | A strong, non-enzymatic reducing agent used in vitro. mdpi.com |
| Dithiothreitol (DTT) | A thiol-containing reducing agent used to reduce disulfide and diselenide bonds in vitro. mdpi.com |
Biochemical Pathways and Interactions of Metalloselenonein
Integration within Cellular Metabolic Networks
The presence of metalloselenonein within the cell implies its integration into the broader metabolic landscape, connecting the pathways of essential trace elements like selenium and various metal ions.
Connections to Selenocysteine (B57510) Biosynthesis and Metabolism
The very existence of this compound is fundamentally linked to the intricate process of selenocysteine (Sec) biosynthesis. Unlike the 20 canonical amino acids, Sec is synthesized on its tRNA molecule (tRNA^[Ser]Sec) in a multi-step process. consensus.appnih.gov This pathway begins with the charging of tRNA^[Ser]Sec with serine by seryl-tRNA synthetase. consensus.app In eukaryotes and archaea, the serine is then phosphorylated to form O-phosphoseryl-tRNA^[Ser]Sec, which is subsequently converted to selenocysteinyl-tRNA^[Ser]Sec by Sec synthase, utilizing selenophosphate as the selenium donor. consensus.appnih.gov
The synthesis of this compound, a protein containing multiple Sec residues, therefore represents a significant metabolic sink for selenocysteine. slideshare.net This suggests a regulatory interplay where the cellular demand for this compound synthesis could influence the rate of selenocysteine production. The availability of selenium and the expression levels of the enzymes involved in the Sec biosynthetic pathway would, in turn, dictate the cell's capacity to produce this compound.
Interplay with Metallothionein (B12644479) Pathways and Functions
This compound is the selenium analogue of metallothionein (MT), sharing a similar primary structure with the substitution of cysteine for selenocysteine. kyoto-u.ac.jp Metallothioneins are well-characterized proteins involved in the homeostasis of essential metals like zinc and copper, and in the detoxification of heavy metals such as cadmium. frontiersin.orgnih.gov They function as metal chaperones, donating metal ions to apoenzymes and other metalloproteins. psu.edu
Given this structural and compositional similarity, a significant interplay between the pathways and functions of this compound and metallothionein is anticipated. This compound is also capable of binding metal ions, with studies demonstrating its ability to form complexes with copper. kyoto-u.ac.jp It is plausible that this compound participates in similar metal-binding and detoxification pathways as metallothionein. The expression of metallothionein is often regulated by the Metal-Responsive Transcription Factor 1 (MTF1), which is activated by the presence of heavy metals. nih.govescholarship.org It is conceivable that the synthesis of this compound could be under similar regulatory control, integrating it into the cell's metal-responsive network.
Interaction with Other Metalloproteins and Enzymes in Biological Systems
The high reactivity of the selenol group in selenocysteine suggests that this compound is not a passive metal scavenger but an active participant in cellular biochemistry through its interactions with other proteins.
Influence on Enzymatic Activity and Regulation
The selenol group of selenocysteine has a lower pKa and is a stronger nucleophile than the thiol group of cysteine, making it more reactive at physiological pH. This enhanced reactivity is a key feature of many selenoenzymes, which often exhibit higher catalytic efficiency than their cysteine-containing counterparts. While direct studies on this compound's influence on specific enzymes are limited, its potential to modulate enzymatic activity can be inferred.
By sequestering or donating metal ions, this compound could indirectly regulate the activity of metalloenzymes that require these metals as cofactors. consensus.appnumberanalytics.com Metal ions are crucial for the catalytic activity of a wide range of enzymes, and their availability is tightly controlled. consensus.app this compound, by buffering intracellular metal concentrations, could play a role in this regulatory network.
Competition for Metal Ions with Endogenous Metal-Binding Proteins
The cellular environment contains a diverse array of metal-binding proteins, each with specific affinities for different metal ions. researchgate.netnih.gov this compound, with its multiple selenocysteine residues, represents a high-affinity metal-binding site and is likely to compete with other metalloproteins for available metal ions. mdpi.com
Studies on metallothionein have shown that it can exchange metals with other proteins, influencing their function. psu.edu The relative binding affinities of this compound and other endogenous metal-binding proteins for specific metal ions would determine the direction of metal transfer. For instance, the competition between this compound and other copper-binding proteins would be a critical factor in copper homeostasis. The outcome of this competition would depend on the local concentrations of the proteins and the metal ions, as well as their respective binding constants.
Role in Selenium Homeostasis and Cellular Transport
Beyond its interaction with metals, this compound is intrinsically involved in the management of selenium within the cell.
The transport of selenium into cells occurs through various mechanisms, with different chemical forms of selenium utilizing distinct transporters. nih.gov Once inside the cell, selenium is incorporated into selenoproteins or stored. This compound, with its high selenium content, could function as a cellular storage depot for selenium. By sequestering selenium in a stable, protein-bound form, it would prevent the accumulation of potentially toxic free selenium species.
Furthermore, by analogy with metallothionein's role in metal donation, this compound could potentially act as a selenium donor, providing selenocysteine for the synthesis of other essential selenoenzymes. This would position this compound as a central player in maintaining selenium homeostasis, buffering against fluctuations in selenium availability and ensuring a steady supply for the synthesis of critical selenoproteins.
Elucidation of this compound's Mechanism of Action in Biological Systems
The mechanism through which this compound exerts its biological effects is an area of active investigation. Current understanding is largely built upon its structural analogy to metallothionein and the known biochemical properties of selenium. The primary proposed mechanisms revolve around its superior metal-binding capabilities and its potential as a powerful antioxidant.
The substitution of sulfur with selenium in the metallothionein backbone is a key determinant of its function. Selenol groups, the functional moiety of selenocysteine, have a lower pKa and are stronger nucleophiles compared to the thiol groups of cysteine. This enhanced reactivity is thought to endow this compound with heightened efficacy in metal ion chelation and redox cycling, suggesting it may play a significant role in metal detoxification and the mitigation of oxidative stress. vulcanchem.com
Research has demonstrated that this compound effectively binds metal ions. Specifically, it has been shown to bind three moles of cuprous ions (Cu(I)) per mole of the peptide. nih.gov This interaction is characterized by distinct spectroscopic properties, which provide insight into the formation and structure of the copper-metalloselenonein complex. vulcanchem.comnih.gov The coordination of copper is believed to occur through the selenolate groups of the selenocysteine residues. vulcanchem.com This strong binding affinity suggests a potential mechanism for sequestering excess or toxic metal ions, thereby preventing their participation in harmful biological reactions.
The antioxidant potential of this compound is another critical aspect of its mechanism of action. Metallothioneins are known to protect against oxidative damage, and the incorporation of selenium, an element recognized for its antioxidant properties, is expected to enhance this function. vulcanchem.comnih.gov The proposed antioxidant mechanism involves the direct scavenging of reactive oxygen species (ROS) and the modulation of cellular redox-sensitive signaling pathways. While direct comparative studies on the antioxidant activity of this compound versus metallothionein are limited, the known enhanced reactivity of selenium compounds suggests that this compound could be a more potent protector against oxidative stress. vulcanchem.com
Research Findings on this compound Interactions
Detailed studies have begun to unravel the specific interactions of this compound at a molecular level. Spectroscopic analyses have been instrumental in characterizing its metal-binding properties.
| Parameter | Finding | Significance | Source |
| Metal Binding Stoichiometry | Binds 3 moles of Cu(I) per mole of peptide. | Defines the capacity of the molecule for copper sequestration. | nih.gov |
| Absorption Spectrum | Broad absorption band between 230 and 400 nm for the copper-metalloselenonein complex. | Indicates the formation of a copper-selenolate coordination complex. | nih.gov |
| Fluorescence Spectrum | Exhibits a fluorescence band at 395 nm upon binding copper. | Provides a specific marker for the copper-bound state of the molecule. | nih.gov |
| Circular Dichroism Spectrum | Positive band around 245 nm for the copper complex. | Suggests an asymmetric arrangement of the metal coordination, providing structural insights. | nih.gov |
These findings underscore the robust metal-binding capabilities of this compound and provide a foundation for understanding its potential roles in metal homeostasis and detoxification. The unique spectroscopic signature of the copper-metalloselenonein complex offers valuable tools for future studies aimed at tracking its interactions within biological systems. Further research is necessary to fully elucidate the specific biochemical pathways in which this compound participates and to confirm its hypothesized superior antioxidant and detoxification efficacy in vivo.
Cellular and Subcellular Localization Studies of Metalloselenonein
Methodologies for Investigating Intracellular Distribution
A variety of techniques are employed to determine the precise location of proteins within a cell. These methods range from antibody-based staining to advanced microscopy and biochemical fractionation.
Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques that utilize antibodies to detect the specific location of a protein within tissue sections or cultured cells. In IHC, the antibody is conjugated to an enzyme that produces a colored precipitate at the protein's location, which can be visualized with a light microscope. In IF, the antibody is linked to a fluorophore, a molecule that emits light of a specific color when excited by a laser, allowing for visualization with a fluorescence microscope.
For metalloselenonein, this would involve raising a specific antibody against the synthetic peptide. This antibody could then be used to probe various cell and tissue types to determine its localization. For instance, studies on metallothionein (B12644479) have successfully used rabbit antibodies to localize the protein in human placental tissue, identifying it in fetal amniotic cells, syncytial trophoblasts, and maternal decidual cells. nih.gov
Cellular fractionation is a biochemical method used to separate cellular components into different fractions based on their size, density, and shape. The process typically begins with the gentle disruption of the cell membrane to release the organelles. This homogenate is then subjected to a series of centrifugation steps at increasing speeds, a process known as differential centrifugation. This separates the cellular components into a pellet and a supernatant. By analyzing which fraction contains the protein of interest, researchers can infer its subcellular location.
This approach could be applied to cells exposed to this compound to determine if it is predominantly located in the nucleus, mitochondria, cytoplasm, or other organelles.
Advanced microscopy techniques provide high-resolution images of protein localization. Confocal microscopy is a specialized type of fluorescence microscopy that uses a pinhole to eliminate out-of-focus light, resulting in sharper images of a single focal plane. This allows for the three-dimensional reconstruction of a protein's distribution within a cell. Electron microscopy (EM) offers even higher resolution by using a beam of electrons instead of light to visualize the sample. Immunoelectron microscopy, which combines EM with antibody-based labeling (often using gold nanoparticles), can pinpoint a protein's location to a specific subcellular structure with great precision.
These advanced techniques would be invaluable in obtaining a detailed understanding of this compound's subcellular distribution, assuming a specific antibody is available.
In vivo imaging allows for the visualization of protein localization and dynamics in living cells and organisms. A common approach is to genetically fuse the protein of interest with a fluorescent protein, such as Green Fluorescent Protein (GFP). The resulting fusion protein can then be expressed in cells or model organisms and its location and movement tracked over time using fluorescence microscopy.
For this compound, a synthetic gene encoding the peptide could be fused to a GFP gene. Expression of this construct in cultured cells would allow for real-time observation of its localization and any changes in response to stimuli.
Table 1: Methodologies for Investigating Protein Intracellular Distribution
| Methodology | Principle | Application to this compound |
|---|---|---|
| Immunohistochemistry (IHC) & Immunofluorescence (IF) | Uses specific antibodies to visualize protein location in fixed tissues or cells. | Requires development of a specific antibody against this compound. |
| Cellular Fractionation & Differential Centrifugation | Separates cellular organelles based on size and density through centrifugation. | Can determine the primary organelle or compartment where this compound resides. |
| Confocal & Electron Microscopy | Provides high-resolution imaging of protein localization within cellular structures. | Would offer detailed visualization of this compound's subcellular address. |
| In Vivo Imaging (e.g., GFP-fusion) | Tracks the location and movement of a fluorescently tagged protein in living cells. | Would enable dynamic studies of this compound trafficking. |
Localization in Specific Cell Types and Tissues (Analogous to Metallothionein)
Given the absence of direct studies on this compound, the well-documented localization of metallothionein can serve as a predictive model. Metallothioneins are found in a wide variety of tissues, with particularly high concentrations in parenchymal organs like the liver, kidneys, pancreas, and intestines. auajournals.org Their subcellular localization is dynamic and can be influenced by the cell type, developmental stage, and exposure to various stimuli.
Metallothionein is primarily a cytoplasmic protein. mdpi.com However, it can also be found in the nucleus, and nuclear translocation is often associated with specific cellular processes like cell proliferation and differentiation. jpccr.eunih.gov For example, in regenerating rat liver and during the differentiation of myoblasts into myotubes, an increase in nuclear metallothionein is observed. jpccr.eucdnsciencepub.com In some cancer cell lines, a predominantly nuclear localization (karyophilic phenotype) has been identified and correlated with resistance to certain metal-containing compounds. nih.gov
Based on this analogy, it is plausible that this compound would also exhibit a primarily cytoplasmic localization but could translocate to the nucleus under specific conditions.
Table 2: Analogous Localization of Metallothionein in Various Tissues and Cellular Compartments
| Tissue/Cell Type | Predominant Localization | Notes |
|---|---|---|
| Liver | Cytoplasm, Nucleus | High basal levels, nuclear localization increases during regeneration. auajournals.orgjpccr.eu |
| Kidney | Cytoplasm, Nucleus | Abundant in tubular cells. auajournals.org |
| Placenta | Cytoplasm | Found in syncytial trophoblasts, fetal amniotic cells, and maternal decidual cells. nih.gov |
| Cancer Cells | Cytoplasm and/or Nucleus | Subcellular distribution varies between cell lines and can impact drug resistance. auajournals.orgnih.gov |
| Myoblasts | Cytoplasm to Nucleus | Translocates to the nucleus during early differentiation. cdnsciencepub.com |
Factors Influencing Subcellular Trafficking and Retention
The movement of proteins between different cellular compartments is a tightly regulated process influenced by a variety of factors. While specific data for this compound is lacking, the principles governing protein trafficking, particularly those for metallothionein, provide a framework for understanding its potential regulation.
Several factors are known to influence the subcellular trafficking of metallothionein. The presence of certain metal ions, such as zinc, can induce the expression of metallothionein and may play a role in its localization. mdpi.comnih.gov For instance, the transient nuclear localization of metallothionein and zinc during early muscle cell differentiation is thought to be related to the high demand for zinc in the nucleus for metabolic activities. cdnsciencepub.com
The redox state of the cell is another critical factor. Oxidative stress, induced by reactive oxygen species or nitric oxide, can trigger the release of zinc from metallothionein, which may in turn affect its localization. mdpi.com Furthermore, the translocation of metallothionein to the nucleus is thought to be mediated by either structural changes in the protein itself, such as the exposure of a nuclear localization signal (NLS), or through interactions with other proteins that act as chaperones or transporters. nih.gov Signal transduction pathways, such as those involving mitogen-activated protein kinase (MAPK) and PI3 kinase, have also been implicated in regulating the nuclear translocation of metallothionein. cdnsciencepub.com
Given that this compound is a synthetic analog of metallothionein, it is likely that its subcellular trafficking and retention are influenced by similar factors, including metal ion concentrations, cellular redox status, and the activity of specific signaling pathways.
Implications of Specific Localization for this compound's Biological Function
The specific subcellular localization of this compound is intrinsically linked to its biological functions, which are presumed to be analogous to those of metallothionein but potentially enhanced due to the chemical properties of selenium.
The predicted cytoplasmic localization of this compound would position it as a key player in maintaining cellular homeostasis of essential trace metals like zinc and copper. mdpi.com In the cytoplasm, it can act as a buffer, sequestering and releasing these metal ions as needed for various enzymatic processes. Furthermore, its presence in the cytoplasm allows it to readily intercept and neutralize harmful heavy metals such as cadmium and mercury, preventing them from damaging cellular components. The cytoplasm is also a major site of reactive oxygen species (ROS) production, and cytoplasmic this compound would be strategically placed to function as a potent antioxidant.
The translocation of this compound to the nucleus , a phenomenon observed for metallothionein particularly during periods of cell proliferation and stress, has significant implications for genomic stability. nih.govresearchgate.net Within the nucleus, this compound could directly protect DNA from oxidative damage inflicted by ROS. Its presence in the nucleus also suggests a role in the regulation of gene expression, potentially by influencing the activity of zinc-finger transcription factors through the donation or sequestration of zinc ions.
A potential localization within mitochondria would be critical for combating the high levels of oxidative stress generated as a byproduct of cellular respiration. By scavenging ROS at their source, mitochondrial this compound could help preserve mitochondrial function and prevent the initiation of apoptosis.
The association of metallothionein with the Golgi apparatus and cell membrane suggests that this compound might also be found in these locations, participating in the transfer of metal ions to newly synthesized metalloproteins and potentially playing a role in cell signaling pathways. wikipedia.orgauajournals.org For instance, membrane-associated this compound could influence the activity of membrane receptors or transporters.
Detoxification Mechanisms Involving Metalloselenonein
Role in Heavy Metal Detoxification
The primary proposed function of metalloselenonein in detoxification is, similar to metallothionein (B12644479), the management of toxic heavy metal ions. pnas.orgosaka-u.ac.jp This function is predicated on the high affinity of the selenol groups of its selenocysteine (B57510) residues for various metal ions.
This compound has been demonstrated to bind metal ions, a function attributed to the coordination of metals by its selenocysteine residues. nih.gov A synthesized form of this compound, based on the copper-metallothionein from Neurospora crassa, was shown to bind 3 moles of Copper(I) per mole of the peptide. pnas.org This binding is characterized by a copper-selenolate coordination, indicating a direct interaction between the metal ion and the selenium in the selenocysteine residues. pnas.org
The process of binding and sequestering toxic metal ions is a critical detoxification mechanism. nih.gov By forming stable complexes with metal ions, this compound can effectively remove these free ions from the cellular environment, preventing them from interacting with and damaging vital cellular components. nih.gov While direct studies on a wide range of toxic metals are limited, the known affinity of selenium for heavy metals suggests that this compound could sequester various toxic ions beyond copper.
Table 1: Comparison of Cysteine and Selenocysteine Properties
| Property | Cysteine | Selenocysteine | Implication for Metal Binding |
|---|---|---|---|
| Key Element | Sulfur (S) | Selenium (Se) | Different atomic size and electronegativity affecting metal-ligand bond characteristics. |
| Functional Group | Thiol (-SH) | Selenol (-SeH) | Selenols are stronger nucleophiles and have a lower pKa, making them more reactive at physiological pH. |
| Redox Potential | Higher | Lower | Selenols are more easily oxidized than thiols, which could influence the dynamics of metal release and redox cycling. pnas.org |
A direct, comprehensive comparative analysis of the detoxification capacity of this compound versus metallothionein for a range of heavy metals is not extensively documented in existing research. However, a comparison can be inferred from the fundamental chemical differences between sulfur (in cysteine) and selenium (in selenocysteine).
Metallothioneins are well-established as key players in the detoxification of heavy metals like cadmium, mercury, and zinc. nih.govcore.ac.ukmdpi.com Their detoxification capacity is a result of the strong bonds formed between the thiol groups of cysteine residues and these metal ions. core.ac.uk
The substitution of sulfur with selenium in this compound is expected to alter its metal-binding properties. Selenols are more acidic and have lower redox potentials than their sulfur counterparts. pnas.org This suggests that this compound may exhibit different affinities and binding kinetics for various metal ions compared to metallothionein. The "softer" nature of selenium as a ligand might favor binding with "softer" metal ions, potentially leading to a more potent detoxification capacity for certain heavy metals. However, the increased reactivity of the selenol group could also affect the stability of the metal-protein complex under different physiological conditions.
Mitigation of Oxidative Damage Induced by Metal Toxicity
Heavy metal toxicity is often associated with the induction of oxidative stress, where an excess of reactive oxygen species (ROS) leads to cellular damage. nih.gov Selenium-containing compounds are known for their antioxidant properties, primarily through their role in selenoenzymes like glutathione (B108866) peroxidases and thioredoxin reductases. nih.govresearchgate.net
By incorporating selenocysteine, this compound is poised to play a role in mitigating oxidative damage. The selenol groups within this compound could directly scavenge reactive oxygen species. nih.gov The rate constant for the reaction of hydroxyl radicals with the thiol groups in metallothionein is significantly higher than that with glutathione, and it is conceivable that the selenol groups in this compound would also be highly reactive towards such species. nih.govnih.gov By neutralizing these damaging radicals, this compound could protect cellular structures, including lipids, proteins, and DNA, from oxidative damage induced by heavy metal exposure. nih.gov
Mechanisms of Reactive Species Neutralization in Detoxification Pathways
The neutralization of reactive species is a key aspect of detoxification, and selenium compounds employ specific mechanisms to achieve this. ibmc.msk.ru The primary mechanism involves the redox cycling of the selenium moiety in selenocysteine. nih.gov
In the context of this compound, the selenol (-SeH) groups of the selenocysteine residues are the active sites for neutralizing reactive species. These groups can be oxidized by ROS, such as hydrogen peroxide or superoxide (B77818) radicals, to form a selenenic acid intermediate (-SeOH). researchgate.net This process effectively neutralizes the harmful oxidant. The oxidized selenoprotein can then be regenerated back to its active selenol form by cellular reductants like glutathione, allowing it to participate in further catalytic cycles of detoxification. researchgate.net
This catalytic neutralization of reactive species is a hallmark of selenoenzymes and suggests a potential key advantage of this compound over metallothionein in combating oxidative stress. nih.gov While the thiol groups of metallothionein can also be oxidized to neutralize ROS, the lower redox potential of the selenol groups in this compound may allow for more efficient catalytic cycling and regeneration, thereby providing enhanced protection against oxidative damage. pnas.orgnih.gov
Table 2: Potential Mechanisms of Reactive Species Neutralization by this compound
| Mechanism | Description | Key Component |
|---|---|---|
| Direct Scavenging | Direct reaction of the selenol group with reactive oxygen species (e.g., hydroxyl radicals, superoxide) to neutralize them. | Selenocysteine (-SeH) |
| Catalytic Reduction of Peroxides | Similar to glutathione peroxidase activity, where the selenol is oxidized to reduce peroxides, and then regenerated by cellular reductants. | Selenocysteine redox cycle |
Future Directions and Research Gaps in Metalloselenonein Studies
Elucidation of Broader Biological Roles beyond Canonical Metal Binding and Antioxidant Activity
Current understanding of metalloselenonein's function is largely centered on its metal-binding capabilities and predicted antioxidant properties, drawing parallels with metallothioneins. vulcanchem.compsu.edu Future research should aim to uncover a wider spectrum of biological activities. Given that selenium compounds can participate in various cellular processes, it is plausible that this compound has roles in cell signaling, regulation of gene expression, or interactions with other proteins and biomolecules that extend beyond simple metal sequestration and reactive oxygen species (ROS) scavenging. psu.edu Investigating these potential non-canonical functions will provide a more holistic view of this compound's physiological significance.
Exploration of Novel Synthetic Routes and Site-Specific Modifications for Enhanced Functionality
The initial synthesis of this compound was achieved using an automated peptide synthesizer, substituting all cysteine residues of Neurospora crassa copper metallothionein (B12644479) with selenocysteine (B57510). pnas.orgresearchgate.net While this demonstrated the feasibility of producing the selenium analogue, future work should focus on developing more efficient and versatile synthetic strategies. kyoto-u.ac.jpsynthiaonline.comresearchgate.net This includes exploring methods for site-specific incorporation of selenocysteine, which would allow for the creation of hybrid peptides containing both cysteine and selenocysteine residues. researchgate.net Such modifications could fine-tune the molecule's properties, potentially enhancing its stability, metal-binding affinity, or catalytic activity. ethz.ch The development of chemoselective ligation methods, such as diselenide-selenoester ligation (DSL), offers a promising route to constructing complex selenoproteins and peptides. researchgate.net
Advanced Structural Dynamics and Conformational Studies in Diverse Biological Milieus
A detailed understanding of this compound's three-dimensional structure and its dynamic behavior is crucial for elucidating its mechanism of action. vulcanchem.com While initial spectroscopic studies have provided some insights into its copper-binding properties, more advanced techniques are needed. psu.edu X-ray crystallography and high-resolution nuclear magnetic resonance (NMR) spectroscopy could provide detailed atomic-level structures of this compound in both its apo- and metal-bound forms. vulcanchem.com Furthermore, studying the conformational dynamics of this compound in various simulated biological environments will be essential to understand how its structure adapts and functions under different physiological conditions. mdpi.comnih.govnih.govplos.org Techniques like single-molecule force spectroscopy could be employed to investigate the mechanical properties and folding pathways of this compound. nih.gov
Development of Advanced In Situ Analytical Probes for Real-Time Monitoring of this compound Activity
A significant challenge in studying this compound is the ability to monitor its activity in real-time within a cellular context. awi.de The development of advanced in situ analytical probes, such as fluorescent sensors, would be a major breakthrough in the field. nih.govnih.gov These probes could be designed to specifically recognize and report on the conformational state or metal-binding status of this compound, providing dynamic information about its function within living cells. This would allow for a more precise understanding of its role in cellular processes and its response to changes in the cellular environment.
Q & A
Q. What experimental techniques are recommended for determining the metal-to-selenium stoichiometry in metalloselenonein?
To quantify the metal (e.g., zinc, copper) and selenium ratios, inductively coupled plasma mass spectrometry (ICP-MS) is widely used due to its high sensitivity for trace elements . Atomic absorption spectroscopy (AAS) and X-ray fluorescence (XRF) are alternatives for bulk analysis. For structural validation, pair these with X-ray absorption spectroscopy (XAS) to probe coordination environments . Ensure sample purity via size-exclusion chromatography (SEC) or SDS-PAGE to avoid contamination artifacts .
Q. How should researchers design experiments to isolate this compound from biological matrices?
Optimize extraction buffers to preserve protein integrity—use chelating agents (e.g., EDTA) to prevent metal leaching and protease inhibitors to avoid degradation . Fractionate samples using ammonium sulfate precipitation followed by affinity chromatography (e.g., immobilized metal ion chromatography). Validate isolation efficacy via Western blotting with anti-selenocysteine antibodies or selenium-specific probes . Document all steps in detail to ensure reproducibility .
Q. What statistical methods are appropriate for analyzing variability in this compound expression across tissue samples?
Apply ANOVA for cross-tissue comparisons, ensuring normality tests (e.g., Shapiro-Wilk) and homogeneity of variance (Levene’s test) are performed . For non-parametric data, use Kruskal-Wallis tests. Report effect sizes (e.g., Cohen’s d) to quantify biological significance, not just p-values . Use software like R or Python’s SciPy for robust analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data regarding this compound’s redox activity?
Contradictions often arise from differing experimental conditions (e.g., pH, oxygen levels). Conduct controlled comparative studies by standardizing buffers and redox potentials . Validate findings using complementary techniques: electron paramagnetic resonance (EPR) for radical species, coupled with electrochemical assays (e.g., cyclic voltammetry) . Perform meta-analyses of published data to identify confounding variables (e.g., sample preparation artifacts) .
Q. What methodologies are critical for integrating multi-omics data (proteomic, transcriptomic) to study this compound’s regulatory networks?
Use pathway analysis tools (e.g., STRING, KEGG) to map interactions between this compound and selenium-dependent enzymes . Apply weighted gene co-expression network analysis (WGCNA) to identify clusters of genes/proteins with correlated expression patterns . Cross-validate findings with CRISPR-Cas9 knockdown models to confirm functional links . Ensure raw data are deposited in repositories like PRIDE or GEO for transparency .
Q. How should conflicting reports about this compound’s role in oxidative stress be addressed methodologically?
Design dose-response studies to establish causality, using genetically modified cell lines (e.g., SELENOP knockouts) . Quantify reactive oxygen species (ROS) with fluorescent probes (e.g., DCFH-DA) and validate via glutathione redox assays. Perform systematic reviews to assess publication bias and heterogeneity in existing studies . Use Mendelian randomization in epidemiological datasets to infer causal relationships .
Q. What strategies optimize the crystallization of this compound for structural studies?
Screen crystallization conditions using robotic high-throughput platforms (e.g., Gryphon LCP) with sparse-matrix kits . Incorporate selenium-heavy atoms (e.g., selenomethionine) for single-wavelength anomalous dispersion (SAD) phasing. Validate crystal quality via diffraction resolution (<2.5 Å) and Rfree values (<0.3) . For dynamic insights, supplement with cryo-EM for flexible regions unresolved in crystal structures .
Methodological Best Practices
- Data Reproducibility : Document all experimental parameters (e.g., buffer composition, instrument settings) in supplementary materials .
- Contradiction Analysis : Apply PRISMA guidelines for systematic reviews to evaluate data quality and bias .
- Advanced Analytics : Use Bayesian statistics to model uncertainty in low-sample-size studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
